molecular formula C12H9ClN2O4 B4620224 5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione

5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione

Cat. No.: B4620224
M. Wt: 280.66 g/mol
InChI Key: JNDSKROSSDCNBQ-UHFFFAOYSA-N
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Description

5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-6(16)9-10(17)14-12(19)15(11(9)18)8-4-2-7(13)3-5-8/h2-5,18H,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDSKROSSDCNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. When heated under reflux with sodium methoxide (MeONa) in butanol (BuOH), the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . This reaction can also be carried out in the presence of an activated methylene group (e.g., benzyl group) in the amide moiety, leading to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
  • 6-(4-chlorophenyl)-dihydro-2,4(1H,3H)-pyrimidinedione
  • 3-(4-ethoxyphenyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione

Uniqueness

5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both acetyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione

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